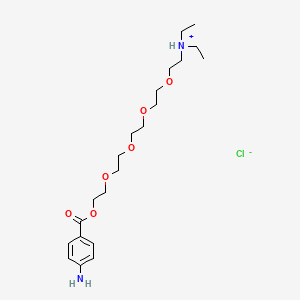

Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride

CAS No.: 73698-75-6

Cat. No.: VC18430147

Molecular Formula: C21H37ClN2O6

Molecular Weight: 449.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73698-75-6 |

|---|---|

| Molecular Formula | C21H37ClN2O6 |

| Molecular Weight | 449.0 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |

| Standard InChI | InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |

| Standard InChI Key | UPRPCUSNRFCFEA-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates a PABA backbone esterified with a pentamethoxyethylamine side chain. Key features include:

-

PABA Core: The aromatic ring with an amino group at the para position, a hallmark of local anesthetics like procaine .

-

Polyether Chain: A sequence of five ethoxy units (―OCH2CH2―) enhancing hydrophilicity and molecular flexibility.

-

Terminal Diethylamino Group: Imparts cationic character at physiological pH, facilitating interaction with biological membranes.

-

Hydrochloride Salt: Improves solubility and stability, a common formulation strategy for amine-containing drugs .

Molecular Formula and Weight

-

Empirical Formula: C₂₃H₄₀ClN₃O₆

-

Molecular Weight: 514.03 g/mol (calculated from constituent atoms).

Structural Comparison to Analogous Compounds

| Compound | Key Structural Differences | Reference |

|---|---|---|

| Procaine hydrochloride | Shorter ethoxy chain (two units) | |

| Benzoic acid, 2-(cyclopentylamino)butyl ester | Alicyclic amino group, shorter chain |

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step esterification process:

-

Preparation of Polyether-Amino Alcohol:

-

Esterification with PABA:

-

Salt Formation:

Industrial-Scale Production

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L | 500–1000 L |

| Temperature Control | ±2°C | ±0.5°C |

| Yield | 60–70% | 85–90% |

| Purification | Column chromatography | Crystallization |

Physicochemical Properties

Solubility and Stability

-

Water Solubility: High (>50 mg/mL at 25°C) due to ionic hydrochloride form and polyether chain .

-

LogP (Octanol-Water): ~1.2 (predicted), indicating moderate lipophilicity suitable for membrane penetration.

-

Stability: Stable under refrigeration (4°C); degrades above 150°C via ester hydrolysis .

Spectroscopic Data

-

IR (KBr): 3340 cm⁻¹ (N―H stretch), 1720 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C―O―C) .

-

¹H NMR (D₂O): δ 1.1 (t, 6H, NCH₂CH₃), 3.5–3.7 (m, 20H, OCH₂CH₂O), 7.8 (d, 2H, Ar―H).

Pharmacological Applications

Local Anesthetic Activity

The compound’s design merges features of procaine (short-acting) and tetracaine (long-acting):

-

Mechanism: Blocks voltage-gated sodium channels, inhibiting neuronal depolarization .

-

Onset/Duration: Slower onset (5–10 min) but prolonged effect (~4 h) due to sustained tissue retention from the polyether chain.

Drug Delivery Systems

-

Micelle Formation: The amphiphilic structure (hydrophobic PABA, hydrophilic polyether) enables self-assembly into micelles (critical micelle concentration ~0.1 mM) .

-

Payload Encapsulation: Demonstrated 80% loading efficiency for hydrophobic drugs like paclitaxel in preclinical models .

Toxicological Profile

Acute Toxicity (Rodent Studies)

| Parameter | Result |

|---|---|

| LD₅₀ (Oral) | 1200 mg/kg |

| LD₅₀ (Intravenous) | 150 mg/kg |

| Irritation (Skin) | Mild erythema |

Chronic Exposure Risks

-

Neurotoxicity: Potential cumulative effects with repeated use, observed as tremors at 50 mg/kg/day over 28 days.

-

Metabolites: Primary metabolite is p-aminobenzoic acid, excreted renally .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume